molecular formula C24H48O3 B163440 3-Hydroxytetracosanoic acid CAS No. 91297-89-1

3-Hydroxytetracosanoic acid

Cat. No. B163440
CAS RN: 91297-89-1
M. Wt: 384.6 g/mol
InChI Key: DVDLWGAAEYKXSB-UHFFFAOYSA-N
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Description

3-Hydroxytetracosanoic acid (3-HT) is a naturally occurring fatty acid found in a wide variety of plants, animals, and microorganisms. It has been used in scientific research for many years and is gaining increasing attention due to its potential for use in a variety of applications.

Scientific Research Applications

1. Biosynthesis and Metabolic Engineering

3-Hydroxytetracosanoic acid is closely related to 3-hydroxypropionic acid (3-HP), an important platform chemical with extensive applications in synthesizing novel polymer materials and derivatives. Significant research has been focused on establishing biotechnological routes for synthesizing 3-HP to replace chemical synthesis methods. This involves engineering microbes to produce 3-HP efficiently and sustainably (Jiang, Meng, & Xian, 2009), (Kumar, Ashok, & Park, 2013).

2. Industrial Production and Microbial Engineering

3-Hydroxytetracosanoic acid's relation, 3-HP, is used as a precursor for industrial production of various chemicals, like acrylic acid. Efforts in metabolic engineering, particularly in microbial pathways, have been crucial for optimizing the production process. This includes adapting microorganisms for high-yield 3-HP production using renewable carbon sources (Hanko, Minton, & Malys, 2017), (Chen, Bao, Kim, Siewers, & Nielsen, 2014).

3. Bio-Production and Synthetic Biology

Significant advancements have been made in the bio-production of 3-HP from glycerol, leveraging metabolic engineering and synthetic biology. These advancements are crucial for developing industrially relevant cell factories for sustainable 3-HP production, which indirectly relates to the applications of 3-Hydroxytetracosanoic acid (Jers, Kalantari, Garg, & Mijakovic, 2019), (Li, Wang, Ge, & Tian, 2016).

4. Environmental and Health Applications

3-Hydroxy fatty acids, including 3-Hydroxytetracosanoic acid, are considered as potential environmental markers of endotoxin. Their profiling using advanced techniques like HPLC-MS/MS helps in estimating the total amount of endotoxin in various samples, which has significant environmental and health implications (Uhlig et al., 2016).

properties

IUPAC Name

3-hydroxytetracosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(25)22-24(26)27/h23,25H,2-22H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDLWGAAEYKXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415595
Record name Tetracosanoic acid, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxytetracosanoic acid

CAS RN

91297-89-1
Record name 3-Hydroxytetracosanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91297-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetracosanoic acid, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Kobayashi, T Fukuda, H Yukimasa… - Bulletin of the …, 1984 - journal.csj.jp
… -2-yl)docosanoic acid, and the o-branched au-(1,4-benzoquinone-2-yl) (8-hydroxy acid, 2-[10-(5,6dimethoxy-3-methyl-1,4-benzoquinon-2-yl)decyl]-3-hydroxytetracosanoic acid. The …
Number of citations: 26 www.journal.csj.jp
M Parant, F Audibert, F Parant, L Chedid… - Infection and …, 1978 - Am Soc Microbiol
… The 13-hydroxy acids, 2-tetra-decyl-3-hydroxyoctadecanoic acid and 2-eicosyl-3-hydroxytetracosanoic acid, were prepared from palmitic and behenic acid, respectively. The separation …
Number of citations: 66 journals.asm.org
GG Birch - Advances in carbohydrate chemistry, 1963 - Elsevier
… -3-hydroxytetracosanoic acid and with 2-eicosyl-2-tetracosenoic acid by these methods. All esters of 2-eicosyl-3-hydroxytetracosanoic acid tested were toxic in 0. l-mg. doses in mice. …
Number of citations: 194 www.sciencedirect.com
A Khademian, M Tabefam, Z Mazarei… - South African Journal of …, 2021 - Elsevier
… Accordingly, the fatty acid moiety should be 3-hydroxytetracosanoic acid. In addition, the NMR data of 1 showed an additional monosubstituted glycerol moiety with two oxygenated …
Number of citations: 6 www.sciencedirect.com
S Yasuda, N Okahashi, H Tsugawa, Y Ogata, K Ikeda… - Iscience, 2020 - cell.com
Host-microbiota interactions create a unique metabolic milieu that modulates intestinal environments. Integration of 16S ribosomal RNA (rRNA) sequences and mass spectrometry (MS)-…
Number of citations: 38 www.cell.com
K Dumri - 2008 - opendata.uni-halle.de
I am taking this opportunity to thank individually, some of those who have assisted me in one way or the other with my Ph. D Project. I feel honored to express my sincere gratitude to Prof…
Number of citations: 5 opendata.uni-halle.de
大浦彦吉, 牧野得子 - YAKUGAKU ZASSHI, 1958 - jstage.jst.go.jp
以 上 の式 か ら Ledger は mycolic acid は β 位 に-OH 基 を, α 位 に tetracosyl 或 い は docosyl 基 の 如 き長 側 鎖 アル キル 基 を有 す る 高 分 子 の 脂 肪 酸 で あ る と定 義 して い る. 最 近 …
Number of citations: 4 www.jstage.jst.go.jp

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